molecular formula C14H20N2O2 B12446699 4-(4-Hydroxy-piperidin-1-YL)-benzimidic acid ethyl ester CAS No. 887578-03-2

4-(4-Hydroxy-piperidin-1-YL)-benzimidic acid ethyl ester

Cat. No.: B12446699
CAS No.: 887578-03-2
M. Wt: 248.32 g/mol
InChI Key: OWCANWHHJOWDCD-UHFFFAOYSA-N
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Description

4-(4-Hydroxy-piperidin-1-YL)-benzimidic acid ethyl ester is a chemical compound that features a piperidine ring substituted with a hydroxy group and a benzimidic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxy-piperidin-1-YL)-benzimidic acid ethyl ester typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Benzimidic Acid Ester Formation: The benzimidic acid ethyl ester moiety can be introduced through esterification reactions involving benzimidazole derivatives and ethyl alcohol in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxy-piperidin-1-YL)-benzimidic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like chromium trioxide or potassium permanganate.

    Reduction: The ester moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acid catalysts for esterification, base catalysts for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-(4-Hydroxy-piperidin-1-YL)-benzimidic acid ethyl ester has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-piperidin-1-YL)-benzimidic acid ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group and the benzimidic acid ester moiety can form hydrogen bonds and other interactions with the active sites of these targets, leading to modulation of their activity. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-piperidine: A simpler analog with a hydroxy group on the piperidine ring.

    Benzimidazole Derivatives: Compounds with similar benzimidic acid ester moieties.

    Piperidine Derivatives: Various substituted piperidines with different functional groups.

Uniqueness

4-(4-Hydroxy-piperidin-1-YL)-benzimidic acid ethyl ester is unique due to the combination of the hydroxy-piperidine and benzimidic acid ester functionalities. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

ethyl 4-(4-hydroxypiperidin-1-yl)benzenecarboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-18-14(15)11-3-5-12(6-4-11)16-9-7-13(17)8-10-16/h3-6,13,15,17H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCANWHHJOWDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC=C(C=C1)N2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695337
Record name Ethyl 4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887578-03-2
Record name Ethyl 4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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